

A Comprehensive Guide to Confirming the Structure of Synthesized 4-Acetamidobenzenesulfonamide

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Compound of Interest

Compound Name: **4-Acetamidobenzenesulfonamide**

Cat. No.: **B121751**

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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step. This guide provides a detailed comparison of analytical techniques to verify the successful synthesis of **4-acetamidobenzenesulfonamide**, a key intermediate in the synthesis of sulfonamide drugs. We present expected experimental data and detailed protocols for its structural elucidation.

Physicochemical Properties and Expected Data

A preliminary comparison of the synthesized product with established data can provide initial confirmation.

Property	Expected Value
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S[1][2][3][4][5]
Molecular Weight	214.24 g/mol [1][3][4][5]
IUPAC Name	N-(4-sulfamoylphenyl)acetamide[1]
CAS Number	121-61-9[1][2][3][4]
Melting Point	214-217 °C[1][2][6][7]
Appearance	White to off-white crystalline powder[2]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure. Below is a comparison of expected data from key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Amide N-H
~7.7	Doublet	2H	Aromatic C-H (ortho to SO ₂ NH ₂)
~7.6	Doublet	2H	Aromatic C-H (ortho to NHCOCH ₃)
~7.2	Singlet	2H	Sulfonamide N-H ₂
~2.1	Singlet	3H	Acetyl C-H ₃

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

Chemical Shift (ppm)	Assignment
~169	Carbonyl Carbon (C=O)
~143	Aromatic Carbon (C-S)
~138	Aromatic Carbon (C-N)
~127	Aromatic Carbon (CH)
~119	Aromatic Carbon (CH)
~24	Acetyl Carbon (CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Strong, Broad	N-H stretch (amide and sulfonamide)
3080-3010	Medium	Aromatic C-H stretch
1670	Strong	C=O stretch (amide I)
1590	Medium	C=C stretch (aromatic)
1540	Medium	N-H bend (amide II)
1340 & 1160	Strong	S=O stretch (sulfonamide)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z	Interpretation
214	$[M]^+$, Molecular ion
198	$[M - NH_2]^+$
172	$[M - CH_2CO]^+$
156	$[M - NH_2 - CH_2CO]^+$ or $[M - SO_2]^+$
134	$[C_8H_8NO]^+$
108	$[C_6H_6NO]^+$
92	$[C_6H_6N]^+$

Alternative Analytical Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound.

Element	Theoretical %
C	44.85
H	4.70
N	13.07
O	22.40
S	14.97

Comparison with a Commercial Standard

The most definitive confirmation is achieved by comparing the analytical data of the synthesized compound with that of a certified commercial standard.^{[6][8]} A co-injection on an HPLC or a mixed melting point experiment can be performed. The spectra (NMR, IR) of the synthesized product should be superimposable with those of the standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of the synthesized **4-acetamidobenzenesulfonamide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence and acquire data for a longer period to account for the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

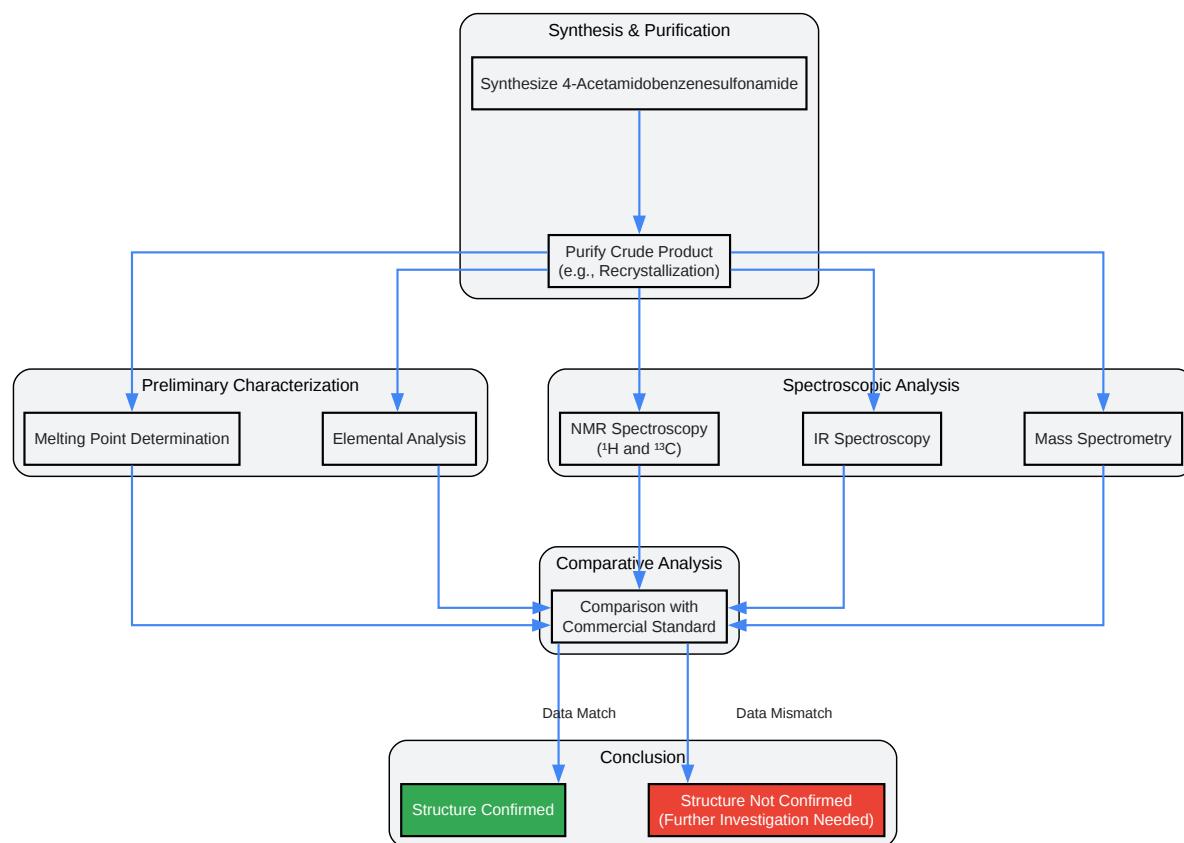
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized **4-acetamidobenzenesulfonamide**.

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Caption: Workflow for the structural confirmation of **4-acetamidobenzenesulfonamide**.

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